![molecular formula C15H22F3NO2 B6006253 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol
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Overview
Description
1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol, also known as L-748,337, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mechanism of Action
1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and other similar hormones on the body. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease heart rate and blood pressure, as well as reduce the production of certain hormones such as renin and aldosterone. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol is that it may not be suitable for all types of experiments, particularly those that require a different mechanism of action.
Future Directions
There are several potential future directions for research on 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol. One area of interest is the potential use of this compound in the treatment of other diseases, such as diabetes and obesity. Another area of interest is the development of new and more effective beta-adrenergic receptor antagonists based on the structure of 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol. Finally, there is also interest in studying the potential side effects of this compound, particularly in long-term use.
Synthesis Methods
The synthesis of 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol involves several chemical reactions, including the reaction of 2,4-dimethylphenol with propylene oxide to form 1-(2,4-dimethylphenoxy)-2-propanol. This compound is then reacted with 3,3,3-trifluoro-1-methylpropylamine to form the final product, 1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol.
Scientific Research Applications
1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has also been studied for its potential use in the treatment of asthma and other respiratory diseases.
properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(4,4,4-trifluorobutan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NO2/c1-10-4-5-14(11(2)6-10)21-9-13(20)8-19-12(3)7-15(16,17)18/h4-6,12-13,19-20H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIWABYXSGJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC(C)CC(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol |
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